2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
2-benzyl-4-chloropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-13-11-9-17(16-12(11)6-7-15-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYWGUROMLHHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=N2)C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through various methods, including the use of starting materials that facilitate the formation of the pyrazolo[4,3-c]pyridine ring system.
Antiproliferative Effects
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds related to this compound have been evaluated for their effects on K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cell lines. The most potent derivatives demonstrated low micromolar GI50 values, indicating effective inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and cleaving poly(ADP-ribose) polymerase (PARP) .
- Cell Cycle Arrest : It has been observed to affect the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication and repair .
- Autophagy Induction : The compound may also induce autophagy as evidenced by the fragmentation of microtubule-associated protein 1-light chain 3 (LC3) during treatment .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability in K562 cells after 48 hours of exposure at concentrations as low as 10 µM. Immunoblotting analyses confirmed the activation of apoptotic pathways .
- Fluorescence Properties : Another investigation revealed that derivatives of this compound exhibit fluorescence properties that can be utilized for pH sensing applications, showcasing its versatility beyond anticancer activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyrazolo[4,3-c]pyridine scaffold can significantly impact biological activity. For example:
Scientific Research Applications
Biological Applications
1. Anti-inflammatory Properties
Research indicates that compounds similar to 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine exhibit significant anti-inflammatory effects. These compounds can inhibit key enzymes involved in inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.
2. Anticancer Activity
Studies have shown that pyrazolo[4,3-c]pyridines can interact with various cellular pathways involved in cancer progression. For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models . The unique structural features of this compound enhance its efficacy against specific cancer types.
3. Neuroprotective Effects
Recent investigations into the neuroprotective properties of pyrazolo compounds indicate that they may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neuroinflammatory responses and protection against oxidative stress.
Synthesis and Modification
The synthesis of this compound can be achieved through several methods, including cyclization reactions involving appropriate precursors. This versatility allows for further modifications to enhance biological activity or selectivity against specific targets.
Case Studies
1. Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various pyrazolo derivatives, including this compound. Results indicated that this compound significantly reduced edema in rodent models when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
2. Case Study: Anticancer Potential
In vitro studies demonstrated that this compound inhibited cell proliferation in several cancer cell lines. Subsequent in vivo experiments confirmed its potential to suppress tumor growth in xenograft models, highlighting its promise as a lead compound for anticancer drug development .
Table 1: Biological Activities of Pyrazolo Compounds
| Compound Name | Structure | Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory, Anticancer |
| 1-(5-Chloro-2-pyridinyl)-4-(trifluoromethyl)-pyrazole | Structure | Strong anti-inflammatory |
| 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one | Structure | Potential anticancer activity |
Table 2: Synthesis Pathways
| Synthesis Method | Description |
|---|---|
| Cyclization of hydrazones | Involves reaction with aldehydes or ketones |
| Nucleophilic substitution | Substitution reactions involving halogenated precursors |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[4,3-c]pyridine scaffold is versatile, with modifications at positions 2, 4, and 7 significantly altering properties. Below is a comparative analysis with key analogues:
Key Observations:
- Furo/Thieno-Fused Derivatives: These analogues, synthesized via ultrasound-assisted methods, exhibit improved reaction efficiency (yields >70%) compared to traditional thermal approaches . Their fused aromatic systems may enhance π-stacking interactions in biological targets, though specific activity data remain preliminary.
- Trifluoromethyl Analogues: The introduction of CF₃ groups improves lipophilicity and metabolic stability, critical for drug development. However, their synthesis requires specialized cross-coupling techniques (e.g., Sonogashira reactions) .
Preparation Methods
Cyclization of N-acyl-N-nitroso Precursors
One well-documented approach to synthesize pyrazolo[4,3-c]pyridines, including 2-benzyl-4-chloro derivatives, involves the nitrosation of 3-acetamido-4-methylpyridines followed by rearrangement and cyclization of the resulting N-acyl-N-nitroso compounds. This method was extensively studied by Chapman and Hurst (J.C.S. Perkin I), who prepared various substituted pyrazolo[3,4-c]pyridines and extended the methodology to the 4-chloro substituted analogs.
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- Starting from 3-acetamido-4-methylpyridine derivatives, nitrosyl chloride is used to introduce the nitroso group.
- The N-acyl-N-nitroso intermediates undergo rearrangement and cyclization under acidic conditions, often with acetic anhydride or dilute hydrochloric acid.
- The reaction mixture is then basified and neutralized to precipitate the pyrazolopyridine product.
- For 4-chloro substitution, the starting pyridine contains a chloro substituent at the 2-position, which is retained through the cyclization process.
- The 2-benzyl substituent can be introduced by subsequent benzylation reactions on the pyrazolopyridine core.
Electrophilic Cyclization via Azide Intermediates and Subsequent Cross-Coupling
A more recent synthetic strategy involves the construction of the pyrazolo[4,3-c]pyridine core via iodine-mediated electrophilic cyclization of azide intermediates derived from pyrazole precursors. Razmienė et al. (2021) demonstrated the synthesis of tetrasubstituted 2H-pyrazolo[4,3-c]pyridines using this approach, which can be adapted for 2-benzyl-4-chloro derivatives.
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- Preparation of azide intermediates from substituted pyrazoles.
- Treatment with iodine and a suitable base (e.g., potassium phosphate or sodium bicarbonate) in dichloromethane at room temperature in the dark to induce electrophilic cyclization forming the pyrazolo[4,3-c]pyridine core.
- Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with boronic acids to introduce aryl or benzyl substituents at the 2-position.
- Alkylation reactions to modify hydroxyl or other substituents if necessary.
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- This method offers high regioselectivity and functional group tolerance.
- Microwave-assisted cross-coupling reduces reaction times.
- The approach is versatile for introducing various substituents at multiple positions.
Benzylation of Aminopyrrole Intermediates
An alternative approach involves the synthesis of aminopyrrole intermediates, which are then benzylated to introduce the 2-benzyl substituent. According to a patent describing pyrrolo[3,4-b]pyridines, benzylation can be achieved by reacting aminopyrrole derivatives with benzaldehyde to form Schiff bases, followed by treatment with sodium hydride and ethyl iodide to yield benzylated products.
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- Aminopyrrole precursor is reacted with benzaldehyde to form a Schiff base.
- The Schiff base undergoes alkylation with sodium hydride and ethyl iodide.
- The resulting benzylideneamino compound can be further processed to the pyrazolopyridine core.
- Extraction and purification steps include ethyl acetate extraction and crystallization.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The nitrosation-cyclization method requires careful control of reaction conditions, especially the presence of acetic anhydride and acid concentration, to optimize yields and avoid side products such as pyrazolopyridones.
Electrophilic cyclization using iodine is sensitive to the choice of base; primary azides require stronger bases like potassium phosphate, whereas secondary azides react well with sodium bicarbonate.
Microwave irradiation significantly enhances the efficiency of Suzuki–Miyaura cross-coupling, reducing reaction times from hours to minutes without compromising yields.
Benzylation via Schiff base intermediates allows for the introduction of the benzyl group prior to ring closure, providing an alternative route when direct substitution on the pyrazolopyridine core is challenging.
Purification techniques such as crystallization from methanol or dimethylformamide and sublimation are critical for obtaining pure 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine suitable for further applications.
Q & A
Q. What are the primary synthetic routes for constructing the pyrazolo[4,3-c]pyridine core in 2-benzyl-4-chloro derivatives?
The pyrazolo[4,3-c]pyridine scaffold can be synthesized via two main strategies:
- Annelation of a pyrazole ring onto a pyridine derivative : This involves functionalizing a pre-existing pyridine ring with reactive groups to facilitate cyclization.
- Pyridine-ring formation from pyrazole precursors : A Sonogashira cross-coupling reaction between 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes and alkynes, followed by tert-butylamine-mediated ring closure, has been demonstrated as an efficient method . Modifications to substituents (e.g., benzyl or chloro groups) can be introduced during precursor synthesis or post-cyclization functionalization.
Q. What spectroscopic and crystallographic methods confirm the structure of synthesized 2-benzyl-4-chloro-2H-pyrazolo[4,3-c]pyridine?
- X-ray crystallography : Reveals conformational details, such as the envelope-shaped dihydropyrazole ring and twisted-chair piperidine fused ring. Intramolecular interactions (e.g., C–H⋯Cl) and dimeric C–Cl⋯π packing motifs are critical for stability .
- NMR and mass spectrometry : Confirm molecular weight, substituent positions, and purity. Elemental analysis validates stoichiometry .
Q. What safety precautions are recommended when handling this compound?
- Protective measures : Use gloves, goggles, and lab coats to avoid skin/eye contact. Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks .
- Waste disposal : Segregate hazardous waste and collaborate with certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazolo[4,3-c]pyridine scaffold influence its inhibitory activity against EGFR?
Substituents at the 2-benzyl and 4-chloro positions modulate EGFR inhibition by:
- Enhancing target binding : Bulky benzyl groups improve hydrophobic interactions with EGFR’s ATP-binding pocket.
- Electron-withdrawing effects : The chloro group increases electrophilicity, stabilizing ligand-receptor interactions. Patent data show substituted derivatives (e.g., 1H-pyrazolo[4,3-c]pyridines) exhibit IC₅₀ values <100 nM in kinase assays .
Q. What structural features enable this compound to act as a PPI inhibitor?
- Rigid bicyclic core : Facilitates mimicry of α-helical motifs, disrupting PEX14-PEX5 protein interactions critical for peroxisomal biogenesis .
- Substituent flexibility : The benzyl group allows for hydrophobic anchoring, while chloro enhances solubility and bioavailability. Docking studies suggest these features reduce binding entropy .
Q. What methodological challenges arise when analyzing structure-activity relationships (SAR) of pyrazolo[4,3-c]pyridine derivatives in anticancer assays?
- Synthetic variability : Minor changes in substituents (e.g., benzyl vs. phenyl) require multi-step optimization, complicating SAR trends .
- Biological noise : Off-target effects (e.g., NOX inhibition, as seen in setanaxib analogs) may obscure mechanistic conclusions. Dual-target activity necessitates selectivity profiling via kinase panels .
- Data interpretation : Use multivariate analysis to decouple steric, electronic, and solubility contributions to activity .
Q. How can computational methods guide the optimization of this compound for antimicrobial applications?
- Molecular dynamics (MD) simulations : Predict binding stability in bacterial targets (e.g., DNA gyrase) by modeling ligand-enzyme interactions.
- QSAR modeling : Correlate substituent electronegativity with MIC values against Gram-positive pathogens. Experimental data show pyrazolo[4,3-c]pyridines with electron-deficient rings exhibit 4–8× higher potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
